4-Ethyl-N-(4-fluorobenzyl)aniline
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Overview
Description
4-Ethyl-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C15H16FN. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 4-fluorobenzyl group, and an ethyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-(4-fluorobenzyl)aniline typically involves the reaction of 4-fluorobenzyl chloride with 4-ethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-(4-fluorobenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Ethyl-N-(4-fluorobenzyl)aniline is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethyl-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(4-fluorobenzyl)aniline
- 4-Ethyl-N-(4-chlorobenzyl)aniline
- 4-Ethyl-N-(4-bromobenzyl)aniline
Uniqueness
4-Ethyl-N-(4-fluorobenzyl)aniline is unique due to the presence of both the ethyl and fluorobenzyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity compared to its analogs .
Properties
Molecular Formula |
C15H16FN |
---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
4-ethyl-N-[(4-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C15H16FN/c1-2-12-5-9-15(10-6-12)17-11-13-3-7-14(16)8-4-13/h3-10,17H,2,11H2,1H3 |
InChI Key |
RHIGPGNSIIYTMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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